7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
Description
Tylophorinicine (EVT-284532)
- Natural Origin : Phenanthroindolizidine alkaloid from Tylophora indica
- Contrasts :
- Fused polycyclic framework vs. spiro architecture
- Anticancer activity linked to planar aromaticity, absent in the spiro system
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-4(10)6(2-7-3-6)8-5(9)11;/h7H,2-3H2,1H3,(H,8,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDBDCSOCJCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CNC2)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
The triazaspiro[3.4]octane skeleton is typically constructed via intramolecular cyclization. A common approach involves reacting γ-keto amides with primary amines under acidic or basic conditions. For example:
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Step 1 : Condensation of methyl 3-aminocyclobutanecarboxylate with ethyl glyoxylate forms a Schiff base intermediate.
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Step 2 : Acid-catalyzed cyclization yields the triazaspiro core, with the ketone groups at positions 6 and 8.
Reaction Conditions :
Alternative Route via Spiroannulation
Patent EP3191441B1 describes a spiroannulation method using a cyclopropane-containing precursor:
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Hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to (1-carboxymethyl-cyclopropyl)-acetic acid.
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Cyclization with acetic anhydride in mesitylene forms 6-oxa-spiro[2.5]octane-5,7-dione.
Regioselective Methylation at the 7-Position
Grignard Reagent-Mediated Methylation
The 7-methyl group is introduced via nucleophilic attack on a ketone or imine intermediate. A proven method involves:
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Substrate : 2,5,7-triazaspiro[3.4]octane-6,8-dione (free base).
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Methylating Agent : Methyl magnesium bromide (MeMgBr).
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Conditions :
Key Challenge : Competing methylation at the 2- or 5-positions necessitates low temperatures and slow reagent addition.
Reductive Amination Approach
An alternative pathway employs reductive amination to install the methyl group:
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Condensation of the spiro diketone with methylamine.
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Reduction with sodium cyanoborohydride (NaBH₃CN).
Advantages : Higher regioselectivity (>90%) but lower overall yield (40–50%) due to side product formation.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
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Dissolution in anhydrous diethyl ether.
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Slow addition of HCl gas or concentrated HCl.
Critical Parameters :
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pH: 2–3 to ensure complete protonation.
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Solvent Polarity: Ether or dichloromethane improves crystallinity.
Optimization and Scale-Up Considerations
Solvent Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Cyclization Yield (%) | Methylation Yield (%) |
|---|---|---|
| THF | 75 | 65 |
| Toluene | 68 | 58 |
| Acetonitrile | 52 | 45 |
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Biological Research
2.1 Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in biochemical assays. In particular, it may inhibit enzymes involved in metabolic pathways relevant to disease states. This characteristic could be pivotal in developing therapeutic agents targeting metabolic disorders.
2.2 Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of spiro compounds in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Material Science
3.1 Polymer Synthesis
The unique chemical structure of 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
3.2 Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be explored for use in coatings and adhesives that require specific performance characteristics under various environmental conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM after 48 hours of treatment. |
| Study C | Enzyme Inhibition | Showed effective inhibition (IC50 = 30 µM) against a key enzyme involved in glucose metabolism, suggesting potential for diabetes treatment. |
Mechanism of Action
The mechanism by which 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes critical differences between the target compound and similar spirocyclic triaza/diaza derivatives:
Key Comparative Insights
Substituent Position and Type
- 7-Methyl vs. 5-Methyl : The position of the methyl group (5 vs. 7) alters steric and electronic profiles. For example, 5-methyl derivatives may exhibit different hydrogen-bonding capabilities due to proximity to the spirocyclic core .
- Methyl vs.
Diaza vs. Triaza Systems
- Diaza analogs (e.g., 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride) lack one nitrogen atom, reducing hydrogen-bonding capacity and altering reactivity in coupling reactions .
Salt vs. Neutral Forms
- Hydrochloride salts (e.g., target compound and parent structure) demonstrate higher aqueous solubility than neutral forms, critical for in vitro assays. For instance, the parent compound’s hydrochloride salt (CAS 1026796-27-9) is marketed for pharmaceutical research .
Biological Activity
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride (CAS: 2436296-66-9) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that compounds similar to this compound may exhibit a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Cytotoxic Effects : The compound may possess cytotoxic properties that can affect the viability of certain cell lines, making it a candidate for further pharmacological exploration.
Case Studies
- Antitumor Efficacy : A study on triazine-based compounds demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could serve as potential leads in developing new anticancer therapies .
- Inhibition of Kinases : Research has highlighted the role of certain derivatives in inhibiting kinases involved in cancer progression. This inhibition can lead to decreased cell migration and invasion, crucial factors in cancer metastasis .
Comparative Data Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antitumor, Cytotoxic | |
| Triazine Derivative A | Antimicrobial | |
| Triazine Derivative B | Antitumor |
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions that have been optimized for yield and purity. Subsequent evaluation through biological assays has shown promising results in vitro.
Potential Therapeutic Applications
Given its biological activity profile, this compound may find applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Infectious Disease Treatment : Due to its antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride?
- Methodology : Synthesis typically involves phase-transfer-catalyzed (PTC) alkylation of hydantoin derivatives under basic conditions, as demonstrated in analogous spiro compounds (e.g., using KOH/dioxane systems). Cycloalkylation with dibromopropane or similar reagents is a key step to form the spiro ring system. Purification often involves crystallization from solvents like ethanol or aqueous DMF .
Q. How is the compound’s structure confirmed post-synthesis?
- Methodology : Structural validation employs:
- Melting point analysis to assess purity.
- Elemental analysis (C, H, N) to verify stoichiometry.
- IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to resolve spiro ring protons and methyl group environments.
These techniques align with protocols for structurally related azaspiro compounds .
Q. What solvents are suitable for handling this compound during experiments?
- Methodology : Based on analogous spiro systems, polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective for dissolution. Avoid chlorinated solvents if instability is observed. Solvent selection should prioritize compatibility with downstream reactions (e.g., nucleophilic substitutions) .
Advanced Research Questions
Q. How can low yields in spiro ring formation be addressed during synthesis?
- Methodology : Optimize reaction conditions by:
- Adjusting molar ratios (e.g., excess alkylating agents to drive cycloalkylation).
- Modifying temperature (reflux vs. room temperature) to balance reaction rate and byproduct formation.
- Employing HPLC or TLC to monitor intermediate formation and isolate pure fractions early in the synthesis .
Q. How does the spiro ring system influence the compound’s reactivity in nucleophilic environments?
- Methodology : The spiro architecture induces ring strain and alters electron density distribution, as evidenced by NMR shifts in analogous compounds. Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective alkylation or hydrolysis reactions clarifies mechanistic pathways .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodology : Cross-validate using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- X-ray crystallography (if crystals are obtainable) for unambiguous spiro ring geometry.
- Dynamic NMR to probe conformational flexibility in solution.
Discrepancies in carbonyl IR peaks, for example, may arise from tautomerism or solvent effects .
Q. What strategies mitigate byproduct formation in multi-step syntheses of this compound?
- Methodology :
- Introduce protecting groups (e.g., Boc for amines) to prevent undesired side reactions.
- Use flow chemistry to control reaction kinetics and intermediate isolation.
- Apply green chemistry principles (e.g., catalytic reagents) to reduce waste and improve selectivity, as seen in related hydantoin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
